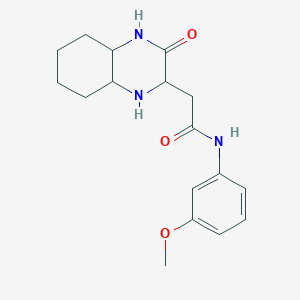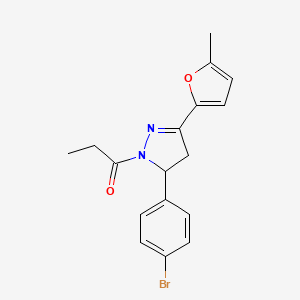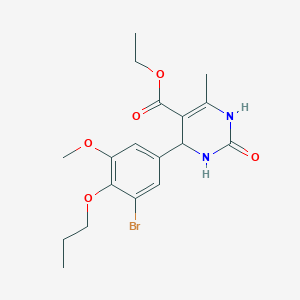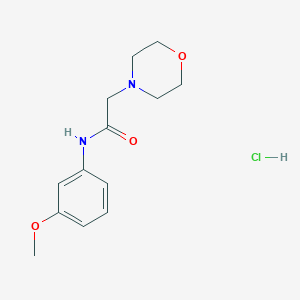
5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide
Vue d'ensemble
Description
5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitrophenyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide can be achieved through a multi-step process involving the following key steps:
Bromination: The starting material, 2-methoxy-3-methylbenzoic acid, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Amidation: The brominated intermediate is then reacted with 2-methyl-5-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution at room temperature.
Major Products
Substitution: Formation of 5-azido-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide.
Reduction: Formation of 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-aminophenyl)benzamide.
Oxidation: Formation of 5-bromo-2-hydroxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the nitrophenyl group suggests possible interactions with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can form halogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-bromo-2-methoxy-3-methylbenzamide
- 5-bromo-2-methoxy-3-methyl-N-phenylbenzamide
- 5-bromo-2-methoxy-3-methyl-N-(2-methylphenyl)benzamide
Uniqueness
Compared to similar compounds, 5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide is unique due to the presence of the nitrophenyl group. This group imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The combination of bromine, methoxy, and nitrophenyl groups makes this compound particularly interesting for research and development in various scientific fields.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-3-methyl-N-(2-methyl-5-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4/c1-9-4-5-12(19(21)22)8-14(9)18-16(20)13-7-11(17)6-10(2)15(13)23-3/h4-8H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRGPIPCPOTIMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Br)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-fluoro-2-(4-methoxybenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4135759.png)
![1-(NAPHTHALEN-1-YL)-4-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE](/img/structure/B4135766.png)
![2-Methyl-2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]propan-1-ol;hydrochloride](/img/structure/B4135772.png)
![1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B4135788.png)
![1-[3-(4-Bromophenyl)-5-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B4135789.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-1-thiophen-2-ylmethanamine;hydrochloride](/img/structure/B4135800.png)
![3-(4-Chlorophenyl)-1-(4-methoxybenzyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]urea](/img/structure/B4135811.png)
![4-{2-[(6-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4135824.png)
![3-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B4135842.png)


![methyl 4-[2-(4-fluorobenzyl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B4135865.png)

